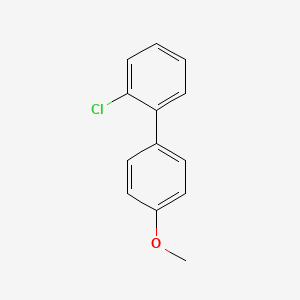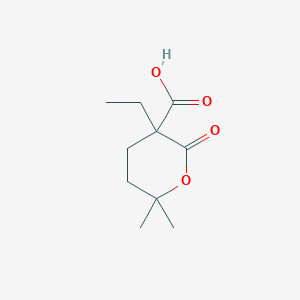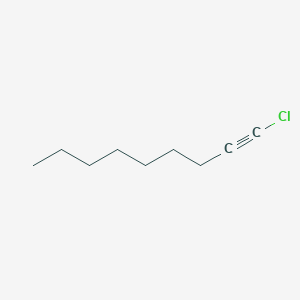
Butyl tert-butylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl tert-butylphosphonate is an organophosphorus compound characterized by the presence of a butyl group and a tert-butyl group attached to a phosphonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of butyl tert-butylphosphonate typically involves the reaction of tert-butylphosphonic acid with butyl alcohol under acidic conditions. The reaction proceeds via esterification, where the hydroxyl group of the phosphonic acid reacts with the hydroxyl group of the alcohol, resulting in the formation of the phosphonate ester.
Industrial Production Methods: Industrial production of this compound often employs similar esterification reactions but on a larger scale. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Butyl tert-butylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The butyl and tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require strong bases or acids as catalysts.
Major Products: The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phosphonates.
Applications De Recherche Scientifique
Butyl tert-butylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule with applications in drug development.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of bone-related diseases.
Industry: It is used as an additive in the production of polymers and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of butyl tert-butylphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in the context of bone health, it may inhibit osteoclast activity, thereby reducing bone resorption.
Comparaison Avec Des Composés Similaires
Butylphosphonate: Lacks the tert-butyl group, resulting in different chemical and biological properties.
Tert-butylphosphonate: Lacks the butyl group, leading to variations in reactivity and applications.
Di-tert-butylphosphonate: Contains two tert-butyl groups, which can significantly alter its chemical behavior.
Uniqueness: Butyl tert-butylphosphonate is unique due to the presence of both butyl and tert-butyl groups, which confer distinct steric and electronic properties. These properties make it a versatile compound with diverse applications in various fields.
Propriétés
Numéro CAS |
91149-24-5 |
|---|---|
Formule moléculaire |
C8H18O3P- |
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
butoxy(tert-butyl)phosphinate |
InChI |
InChI=1S/C8H19O3P/c1-5-6-7-11-12(9,10)8(2,3)4/h5-7H2,1-4H3,(H,9,10)/p-1 |
Clé InChI |
FMEFRBQKMCXKJH-UHFFFAOYSA-M |
SMILES canonique |
CCCCOP(=O)(C(C)(C)C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



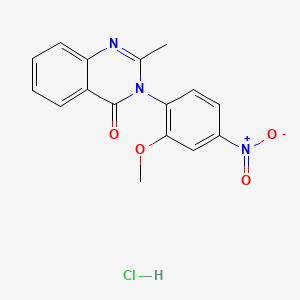
![1-Bromo-4-[(phenylsulfanyl)ethynyl]benzene](/img/structure/B14362232.png)
![(2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone](/img/structure/B14362240.png)
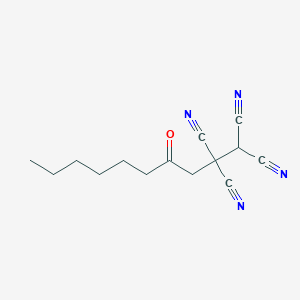
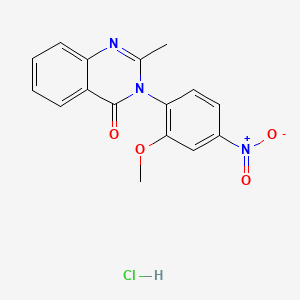
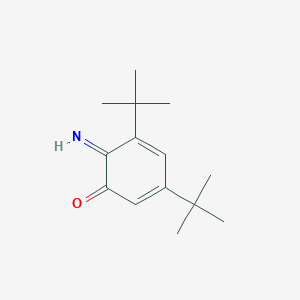
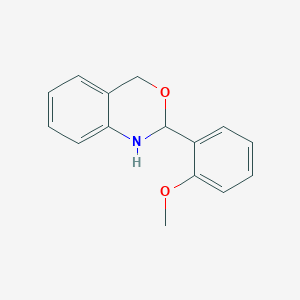

![Phenyl {4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]phenyl}carbamate](/img/structure/B14362265.png)
